Phenazine-2-carbaldehyde

Description

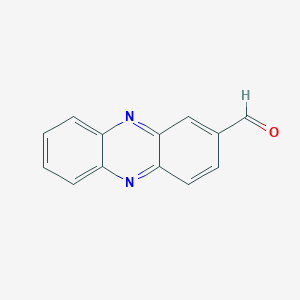

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O |

|---|---|

Molecular Weight |

208.21g/mol |

IUPAC Name |

phenazine-2-carbaldehyde |

InChI |

InChI=1S/C13H8N2O/c16-8-9-5-6-12-13(7-9)15-11-4-2-1-3-10(11)14-12/h1-8H |

InChI Key |

PMZHOEAOCLBADK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C=O |

Origin of Product |

United States |

Contextualization Within the Phenazine Chemical Class

Phenazines are a large group of nitrogen-containing heterocyclic compounds characterized by a dibenzo annulated pyrazine (B50134) ring structure. wikipedia.org This core structure, a pyrazine ring with two fused benzene (B151609) rings, forms the backbone of over 6,000 known synthetic and more than 100 natural phenazine (B1670421) derivatives. mdpi.comnih.gov These compounds are typically yellow to brown crystalline powders. wikipedia.orgchemicalbook.com

The physical and chemical properties of phenazine derivatives, including their redox activity and fluorescence, are influenced by the type and position of functional groups attached to the phenazine core. nih.govmdpi.com This structural diversity leads to a wide range of applications. rsc.org Phenazines are naturally produced by various microorganisms, such as bacteria from the Pseudomonas and Streptomyces genera. wikipedia.orgmdpi.com

Phenazine-2-carbaldehyde is distinguished by the presence of a carbaldehyde (or formyl) group at the second position of the phenazine nucleus. Its molecular formula is C13H8N2O. bldpharm.com

Key Properties of the Phenazine Core:

| Property | Description |

| Structure | A planar, tricyclic aromatic system composed of a pyrazine ring fused with two benzene rings. nih.gov |

| Redox Activity | The nitrogen atoms in the pyrazine ring allow phenazines to readily accept and donate electrons, making them effective in redox reactions. nih.govtaylorandfrancis.com |

| Fluorescence | Many phenazine derivatives exhibit fluorescence, a property that is being explored for use in optical sensing and bio-imaging. nih.govrsc.org |

| Chemical Stability | The aromatic nature of the phenazine core imparts significant stability to the molecule. acs.org |

Significance of the Carbaldehyde Moiety in Phenazine Chemistry

The introduction of a carbaldehyde (-CHO) group at the C-2 position of the phenazine (B1670421) ring system significantly influences the molecule's reactivity and potential applications. The aldehyde functional group is known for its electrophilic nature, making the carbon atom susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in organic synthesis.

The carbaldehyde moiety serves as a versatile chemical handle, allowing for the synthesis of a wide array of more complex phenazine derivatives. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds. A study reported the condensation of 5-hydroxybenzo[a]phenazine-6-carbaldehyde with active methylene compounds as a key step in the synthesis of more complex heterocyclic systems. rsc.org Such reactions are fundamental in building molecular complexity and accessing novel chemical structures with potentially new properties.

Furthermore, the aldehyde group can be a precursor for other functional groups. For example, it can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. These transformations open up pathways to derivatives like phenazine-2-carboxylic acid or 2-(hydroxymethyl)phenazine, each with its own distinct chemical character and potential for further functionalization. This chemical versatility makes phenazine-2-carbaldehyde a valuable intermediate in the development of new materials and biologically active compounds.

Computational and Theoretical Chemistry of Phenazine 2 Carbaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intricate details of the molecular and electronic framework of phenazine-2-carbaldehyde. These methods, ranging from Density Functional Theory (DFT) to Hartree-Fock (HF) and post-HF methods, offer a powerful lens through which to view the molecule's properties at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For phenazine (B1670421) derivatives, DFT calculations, often using the B3LYP functional, have proven reliable in reproducing experimental data and predicting molecular properties. researchgate.netresearchgate.net The geometry of the parent phenazine molecule is planar, possessing a center of symmetry. researchgate.net

The introduction of a carbaldehyde (-CHO) group at the 2-position of the phenazine core induces changes in the geometric parameters due to its electron-withdrawing nature. The -CHO group is known to be an electron-withdrawing group (EWG). rsc.org DFT calculations on various substituted phenazines have shown that the functionalization at different positions (R1 vs. R2) has a notable effect on the molecule's properties. rsc.org For this compound, the aldehyde group at the R2 position is expected to influence the bond lengths and angles both in the adjacent ring and across the phenazine skeleton. The C-C and C-N bonds within the phenazine core are likely to be slightly altered compared to the unsubstituted phenazine due to the perturbation of the π-electron system by the aldehyde group.

Table 1: Comparison of Selected Calculated Bond Lengths (Å) for Parent Phenazine (Note: This table is based on typical DFT calculation results for the parent phenazine. Specific values for this compound are not available but would be expected to show slight deviations due to the substituent.)

| Bond | Typical Calculated Length (Å) |

| C1-C2 | 1.41 |

| C2-C3 | 1.38 |

| C4a-N5 | 1.34 |

| N5-C10a | 1.34 |

| C1-N10 | 1.37 |

This interactive table is based on generalized data from computational studies on phenazine systems.

The Hartree-Fock (HF) method, also known as the self-consistent field (SCF) method, provides a foundational approximation for the electronic structure of many-body systems like molecules. wikipedia.orggatech.edu It is often used as a starting point for more advanced calculations. wikipedia.org HF calculations have been employed alongside DFT to compute the molecular structures and vibrational frequencies of phenazine derivatives, showing good agreement with experimental data. researchgate.net While DFT methods often underestimate the HOMO-LUMO gap, post-HF methods may overestimate it. researchgate.net

For this compound, HF calculations would describe the electronic ground state by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu This approach allows for the calculation of various electronic properties, such as the total energy, ionization potential, and electron affinity. Post-HF methods, which build upon the HF solution to include electron correlation effects, would offer a more accurate description of the electronic properties, though at a higher computational cost.

Density Functional Theory (DFT) Studies of Geometric Parameters

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netrsc.org

In phenazine derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. rsc.org The introduction of an electron-withdrawing carbaldehyde group at the 2-position is expected to lower the energy of both the HOMO and LUMO levels. This effect is a common trend observed in phenazine derivatives functionalized with EWGs. rsc.org The lowering of the LUMO energy, in particular, makes the molecule a better electron acceptor. The HOMO-LUMO gap influences the molecule's electronic absorption spectra, with a smaller gap generally corresponding to a red-shift (longer wavelength) in the maximum absorption. arkat-usa.org Theoretical calculations for phenazine-amine-based dyes have shown that the HOMO and LUMO can be localized on different parts of the molecule, leading to intramolecular charge-transfer (ICT) characteristics. rsc.org For this compound, a significant ICT character from the phenazine core to the carbaldehyde group upon electronic excitation is plausible.

Table 2: Conceptual Effect of -CHO Group on Frontier Orbitals of Phenazine

| Molecular Orbital | Parent Phenazine (eV) | Expected Effect in this compound |

| HOMO | Baseline Energy | Energy is lowered |

| LUMO | Baseline Energy | Energy is significantly lowered |

| HOMO-LUMO Gap | Baseline Gap | Gap is reduced |

This interactive table illustrates the expected qualitative changes based on general principles of electronic effects.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.descirp.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

For the parent phenazine, MEP analysis reveals that the most negative potential is concentrated around the two nitrogen atoms, making them the primary sites for electrophilic attack or hydrogen bonding. arkat-usa.org In this compound, the electron-withdrawing nature of the aldehyde group would significantly alter this picture. The oxygen atom of the carbonyl group would become a new, prominent region of high negative potential (a red or yellow region). Conversely, the hydrogen atom of the aldehyde group and the adjacent carbon atom would exhibit a positive potential (a blue region). The nitrogen atoms of the phenazine ring would remain regions of negative potential, though their intensity might be slightly modulated by the substituent. nih.gov

Simulation of Spectroscopic Signatures

Computational methods can simulate various spectroscopic signatures, such as UV-Vis and IR spectra, providing a theoretical counterpart to experimental measurements. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. emerald.com

For this compound, TD-DFT calculations would predict the electronic transitions and their corresponding absorption wavelengths. The parent phenazine has characteristic absorption peaks in the UV region. researchgate.net The presence of the carbaldehyde group, acting as a chromophore and an EWG, is expected to introduce new absorption bands and cause a bathochromic (red) shift in the existing π-π* transitions of the phenazine core. arkat-usa.org This is consistent with observations in other phenazine derivatives where functionalization alters the absorption spectra. osti.gov

Similarly, the simulation of the infrared (IR) spectrum can be achieved by calculating the vibrational frequencies. These calculations help in assigning the vibrational modes observed in experimental IR spectra. For this compound, a strong characteristic vibrational frequency corresponding to the C=O stretching of the aldehyde group would be predicted, typically in the region of 1700 cm⁻¹.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions. For phenazine derivatives, DFT calculations have been used to explore reaction pathways, such as those involved in their synthesis or their role as redox mediators. researchgate.netnih.gov The synthesis of phenazines often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, and theoretical studies can elucidate the stepwise versus concerted nature of the C-N bond formations. researchgate.net

For this compound, theoretical studies could illuminate its reactivity in various transformations. For instance, the aldehyde group is a reactive functional group that can undergo nucleophilic addition, oxidation, or reduction. Quantum chemical calculations could model the transition states and activation barriers for these reactions, providing a quantitative understanding of the reaction energetics. Furthermore, phenazines are redox-active molecules, and the aldehyde substituent significantly impacts their redox potential. rsc.orgacs.org DFT calculations have shown that EWGs like -CHO shift the reduction potential to more positive values, making the molecule easier to reduce. rsc.org This is a critical parameter for applications in areas like organic redox flow batteries. researchgate.net Computational studies on the biosynthesis of phenazines have also used quantum mechanics/molecular mechanics (QM/MM) methods to discriminate between different mechanistic possibilities. nih.gov

Electrochemical Profile of this compound Remains Uncharacterized in Public Scientific Literature

Following a comprehensive review of available scientific literature, no specific experimental or theoretical data has been found for the electrochemical behavior and redox chemistry of the chemical compound this compound. While the broader class of phenazine compounds is well-documented in electrochemical studies, research focusing solely on the 2-carbaldehyde derivative is not present in the public domain.

The phenazine core structure is a subject of considerable interest in electrochemistry due to its redox activity, which is central to the function of many biologically and technologically important molecules. Studies on various phenazine derivatives have provided deep insights into how different functional groups influence the electrochemical properties of the parent molecule. This body of research covers aspects such as redox potentials, electron transfer kinetics, and pH-dependent mechanisms.

However, the specific impact of a carbaldehyde group at the 2-position of the phenazine ring system has not been detailed in published research. Consequently, it is not possible to provide specific data on the following topics for this compound:

Electrochemical Behavior and Redox Chemistry of Phenazine 2 Carbaldehyde

Mechanistic Investigations of Biological Interactions of Phenazine 2 Carbaldehyde

Cellular and Molecular Mechanisms of Antimicrobial Action

Detailed studies elucidating the specific antimicrobial mechanisms of Phenazine-2-carbaldehyde are not presently available in the reviewed scientific literature. While the broader class of phenazine (B1670421) compounds is known to exhibit antimicrobial properties through various means, these have not been specifically documented for this compound.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

No specific studies were identified that investigate or quantify the generation of reactive oxygen species (ROS) or the induction of oxidative stress pathways as a direct result of microbial exposure to this compound. The redox-cycling capabilities typical of many phenazines, which lead to ROS production, have not been specifically characterized for this compound.

Interference with Bacterial Electron Transport Chains

There is no direct evidence in the current body of scientific literature to suggest that this compound interferes with bacterial electron transport chains. While some phenazines can act as electron shuttles, impacting microbial respiration, this specific activity has not been investigated for this compound.

DNA Binding and Intercalation Mechanisms

Research on the direct interaction of this compound with bacterial DNA, including potential binding or intercalation mechanisms, is not available. Studies on DNA interaction are common for other synthetic phenazine derivatives and metal complexes containing phenazine ligands, but not for this compound itself.

Modulation of Biofilm Formation and Dispersal Processes

Specific data on the effects of this compound on the formation or dispersal of bacterial biofilms is absent from the scientific record. While other phenazines are known to play a role in biofilm development and control, the influence of this compound on these processes remains unstudied.

Mechanistic Studies of Anti-proliferative Activity in Cellular Models

There is a lack of research into the anti-proliferative activities of this compound in cellular models. Consequently, the specific molecular mechanisms underlying any potential anti-cancer effects have not been elucidated for this compound.

Induction of Apoptotic Pathways (e.g., Mitochondria-Mediated)

No studies were found that specifically examine the ability of this compound to induce apoptosis in cellular models. Therefore, there is no information regarding its potential to activate mitochondria-mediated or other apoptotic pathways. The induction of apoptosis is a known characteristic of other phenazine compounds, but this cannot be extrapolated to this compound without direct experimental evidence.

Interaction with DNA Topoisomerases

The ability of phenazine derivatives to interact with DNA topoisomerases is a significant area of anticancer research. researchgate.net Topoisomerases are nuclear enzymes essential for managing the topological state of DNA during critical cellular processes like replication and transcription. researchgate.net Synthetic phenazine analogues, in particular, have been developed as inhibitors of these enzymes. researchgate.net

Studies on substituted phenazines, such as XR11576 and XR5944, have identified them as dual inhibitors of topoisomerase I and topoisomerase II. nih.govnih.gov These compounds function by stabilizing the enzyme-DNA complex, which leads to DNA damage and ultimately triggers cell death. nih.gov Assays have confirmed that these derivatives induce the formation of topoisomerase I and topoisomerase II (both alpha and beta isoforms) complexes in a manner dependent on both dose and time. nih.gov The aromatic phenazine core's structural similarity to known DNA intercalators is believed to facilitate this interaction, which can inhibit DNA replication. researchgate.net

However, it is noteworthy that not all phenazine compounds exhibit this activity. For instance, certain deglycosylated phenazines isolated from Streptomyces sp. showed weak cytotoxicity that was not associated with topoisomerase inhibition, indicating that this is not a universal mechanism for all members of the phenazine family. nih.gov

Table 1: Effects of Phenazine Derivatives on DNA Topoisomerase Activity

| Compound | Target Topoisomerase(s) | Mechanism of Action | Cell Line Studied | Reference |

| XR11576 | Topoisomerase I & II | Stabilization of enzyme-DNA complex | K562 (human leukaemia) | nih.gov |

| XR5944 | Topoisomerase I & II | Stabilization of enzyme-DNA complex, high levels of DNA-protein crosslinks | K562, PEO1, MDA-MB-231 | nih.govnih.gov |

| NC-190 | Topoisomerase II | Induces Topo II-dependent DNA cleavage | HL-60 (leukemia) | mdpi.com |

Cell Cycle Modulation Mechanisms

Phenazine compounds have been shown to exert antiproliferative effects by modulating the cell cycle, a tightly regulated process that governs cell division. nih.gov This modulation often involves inducing cell cycle arrest at specific checkpoints, such as G1 or G2/M, which prevents damaged cells from proliferating. nih.govmdpi.com

For example, 5-methyl phenazine-1-carboxylic acid, isolated from a soil bacterium, was found to induce G1 cell cycle arrest in lung (A549) and breast (MDA-MB-231) cancer cell lines. mdpi.com This arrest was part of its broader antiproliferative activity, which also included the inhibition of DNA synthesis and induction of apoptosis. mdpi.com In contrast, the synthetic phenazine XR11576 was observed to cause a blockade at the G2/M phase of the cell cycle. nih.gov Interestingly, the related compound XR5944 did not induce a G2/M arrest, suggesting that even structurally similar phenazines can have distinct effects on cell cycle progression. nih.gov

The machinery of the cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov The activity of CDK-cyclin complexes can be halted by CDK inhibitors (CKIs), leading to cell cycle arrest. nih.gov The induction of CKIs like p21 is a common mechanism by which DNA damage halts the cell cycle to allow for repair. nih.gov It is plausible that phenazines induce cell cycle arrest by influencing these key regulatory proteins.

Enzyme Inhibition and Receptor Binding Studies

The diverse biological activities of phenazines extend to the inhibition of various enzymes and binding to specific cellular receptors. mdpi.com Phenazine derivatives are considered promising candidates for development as inhibitors of disease-related enzymes. nih.gov

Enzyme Inhibition: Phenazine-1-carboxylic acid (PCA) is a well-studied natural phenazine with documented inhibitory activities. researchgate.net Another derivative, lavanducyanin, has demonstrated inhibitory effects on leucine (B10760876) and proline aminopeptidases, suggesting its potential as a metalloenzyme inhibitor. mdpi.com The bioreduction of certain phenazine 5,10-dioxides, a key process for their activation under hypoxic conditions, was found to be inhibited by dicoumarol. acs.org This suggests the involvement of NAD(P)H:quinone oxidoreductase (DT-diaphorase) in their metabolism, highlighting a specific enzyme interaction. acs.org

Receptor Binding: Studies in the nematode Caenorhabditis elegans have provided direct evidence of phenazine-receptor binding. Phenazine-1-carboxamide (B1678076) (PCN), a derivative of PCA, was shown to bind to NHR-86, a nuclear hormone receptor. researchgate.net This interaction was confirmed using a cellular thermal shift assay. researchgate.net Additionally, synthetic phenazine-based receptors containing urea (B33335) or thiourea (B124793) moieties have been specifically designed to act as colorimetric sensors that selectively bind to anions such as fluoride, acetate (B1210297), and dihydrogen phosphate. researchgate.net

Table 2: Summary of Enzyme and Receptor Interactions for Phenazine Derivatives

| Phenazine Derivative | Target | Type of Interaction | Organism/System | Reference |

| Lavanducyanin | Leucine & Proline Aminopeptidases | Inhibition | Streptomyces sp. | mdpi.com |

| Phenazine 5,10-dioxide (cpd 1) | DT-diaphorase (inferred) | Substrate for bioreduction | Rat liver microsomes | acs.org |

| Phenazine-1-carboxamide (PCN) | NHR-86 | Ligand Binding | C. elegans | researchgate.net |

| Bis-urea appended phenazine | Anions (F⁻, CH₃COO⁻) | Selective Binding | Chemical sensor | researchgate.net |

Investigation of Cell Signaling Modulation

Phenazines can significantly modulate intracellular signaling pathways, which are complex networks that control fundamental cellular activities such as growth, proliferation, and death. jcu.cz The anticancer and immunomodulatory effects of phenazines are often traced back to their influence on these pathways.

A key pathway affected by phenazines is the stress-activated c-Jun N-terminal kinase (JNK) signaling cascade. A study on phenazine-1-carboxylic acid (PCA) demonstrated that it induces programmed cell death in human prostate cancer cells by stimulating the production of reactive oxygen species (ROS). jcu.cz This increase in ROS triggers the phosphorylation and activation of JNK. jcu.cz Activated JNK, in turn, influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically upregulating Bax and downregulating Bcl-2, leading to mitochondrial dysfunction and apoptosis. jcu.cz

In a different biological context, studies on C. elegans showed that the chemosensory detection of phenazine-1-carboxamide (PCN) modulates neuroendocrine signaling. nih.gov PCN activates a G protein-signaling pathway within specific chemosensory neurons, which leads to the induced expression of DAF-7, a neuromodulator belonging to the Transforming Growth Factor-beta (TGF-β) family. nih.gov This signaling cascade ultimately alters the organism's behavior to promote avoidance of the phenazine-producing bacteria. nih.gov This illustrates that phenazines can act as signaling molecules that are recognized by specific host pathways.

Bioreduction and Biotransformation Pathways of this compound

The biotransformation of phenazines is a critical aspect of their biological activity and environmental fate. These pathways involve enzymatic modifications of the core phenazine structure, leading to a wide array of derivatives with different properties. researchgate.net

The biosynthesis of most phenazines begins with the shikimate pathway, using chorismic acid as a precursor to form phenazine-1-carboxylic acid (PCA). researchgate.netnih.gov PCA is a key intermediate from which many other phenazine derivatives are generated. researchgate.net For example, the fungus Aspergillus sclerotiorum can efficiently convert PCA into 3-hydroxy-phenazine-1-carboxylic acid. researchgate.net In bacteria like Pseudomonas aeruginosa, the enzyme PhzS can hydroxylate PCA to produce 1-hydroxyphenazine. acs.org Research suggests that the direct products of the core biosynthesis are likely the reduced dihydro-phenazines (e.g., dihydrophenazine-1-carboxylic acid or DHPCA), which are then oxidized to their more stable aromatic forms. nih.gov

Bioreduction is a particularly important transformation for phenazine N-oxides. Studies on phenazine 5,10-dioxides, developed as selective cytotoxins for hypoxic cancer cells, show that their mechanism of action involves a bioreduction process. acs.org This reduction, which is more efficient under hypoxic (low oxygen) conditions, is thought to activate the compound to its toxic form. The enzymatic nature of this reduction was demonstrated in rat liver fractions and could be inhibited by dicoumarol, pointing to the role of quinone reductases. acs.org While a specific pathway for this compound has not been detailed, it would likely be subject to similar enzymatic modifications, such as oxidation or reduction of the aldehyde group and hydroxylation of the phenazine ring.

Advanced Applications and Functional Materials Derived from Phenazine 2 Carbaldehyde

Development of Fluorescent Probes and Bioimaging Agents

The phenazine (B1670421) core, with its inherent fluorescence and redox activity, is an excellent scaffold for designing probes for biological and environmental analytes. nih.gov The carbaldehyde group on the phenazine ring provides a convenient handle for synthetic modification, allowing for the attachment of various recognition moieties to create highly specific and sensitive sensors.

The design of selective fluorescent probes based on phenazine-2-carbaldehyde hinges on the strategic coupling of the phenazine fluorophore with a recognition unit that selectively interacts with the target analyte. This interaction is designed to trigger a change in the photophysical properties of the phenazine core, leading to a detectable signal.

A primary design strategy involves the concept of Intramolecular Charge Transfer (ICT). In this setup, the phenazine moiety can act as either an electron donor or acceptor, and the recognition site is chosen to modulate this charge transfer upon binding to the analyte. For instance, a probe for cyanide (CN⁻) was developed using a 5,10-dihexyl-5,10-dihydrophenazine-2,7-dicarbaldehyde derivative. labxing.com In this design, the dicyanovinyl group acts as the recognition site. The nucleophilic attack of cyanide on this group disrupts the ICT process, leading to a significant change in the fluorescence signal. labxing.comresearchgate.net

Similarly, a Schiff base fluorescent probe derived from a phenazine-imidazole structure has been developed for the ratiometric detection of Cd²⁺ ions. rsc.orgmdpi.com The binding of Cd²⁺ to the Schiff base enhances the planarity of the molecule and modulates the charge transfer efficiency, resulting in a red-shifted fluorescence emission. rsc.org This principle can be directly applied to this compound, where its aldehyde group can be condensed with an appropriate amine-containing recognition unit to create a Schiff base sensor for a specific metal ion.

Another design principle is the use of a "turn-on" fluorescence mechanism. This can be achieved by attaching a quenching group to the phenazine fluorophore via a linker that is cleaved upon reaction with the analyte. For example, a near-infrared (NIR) fluorescent probe for hydrogen peroxide (H₂O₂) was designed using a reduced phenazine core. nih.gov The probe is initially non-fluorescent due to the presence of a p-boratebenzyl group. In the presence of H₂O₂, this group is cleaved, restoring the fluorescence of the phenazine core. nih.gov This "turn-on" response is highly desirable as it minimizes background signal and enhances sensitivity.

The following table summarizes the design principles for fluorescent probes based on phenazine derivatives:

| Design Principle | Recognition Strategy | Signaling Mechanism | Example Analyte |

| Intramolecular Charge Transfer (ICT) | Analyte binding modulates the electron-donating or -accepting properties of the recognition site. | Change in ICT leads to a shift in the absorption and emission spectra. | Cyanide (CN⁻) labxing.com |

| Schiff Base Formation | Condensation of the carbaldehyde with an amine-containing recognition moiety. | Metal ion binding to the Schiff base enhances molecular planarity and alters charge transfer. | Cadmium (Cd²⁺) rsc.org |

| "Turn-On" Fluorescence | Cleavage of a quenching group by the analyte. | Restoration of the fluorophore's emission upon cleavage of the quencher. | Hydrogen Peroxide (H₂O₂) nih.gov |

The fluorescence of phenazine-derived probes can be modulated through various quenching and enhancement mechanisms upon interaction with an analyte. Understanding these mechanisms is crucial for the rational design of effective sensors.

Fluorescence Quenching can occur through several pathways:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition unit has a higher energy HOMO or lower energy LUMO than the phenazine fluorophore. Upon excitation, an electron is transferred from the recognition unit to the fluorophore (or vice versa), leading to a non-emissive state. When the analyte binds to the recognition unit, its redox potential is altered, inhibiting the PET process and "turning on" the fluorescence.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore (the phenazine) to a nearby acceptor chromophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. An analyte can induce a conformational change that alters this distance, thereby modulating the FRET efficiency and the observed fluorescence.

Collisional Quenching: This occurs when the analyte directly interacts with the excited fluorophore, leading to non-radiative decay. Oxygen is a common collisional quencher, and its presence can reduce the fluorescence intensity of phenazine derivatives. acs.org

Fluorescence Enhancement is often the result of:

Chelation-Enhanced Fluorescence (CHEF): In many Schiff base sensors, the free ligand is non-fluorescent or weakly fluorescent due to the free rotation around single bonds, which provides a pathway for non-radiative decay. Upon chelation with a metal ion, the molecule becomes more rigid and planar, which restricts these rotations and leads to a significant enhancement of the fluorescence intensity. mdpi.com

Inhibition of PET: As described above, analyte binding can inhibit a pre-existing PET quenching pathway, resulting in fluorescence enhancement.

Aggregation-Induced Emission (AIE): Some phenazine derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent upon aggregation. acs.org This phenomenon can be exploited for sensing applications where the analyte induces the aggregation of the probe molecules.

The following table details the mechanisms of fluorescence modulation:

| Mechanism | Description | Effect on Fluorescence |

| Photoinduced Electron Transfer (PET) | Electron transfer between the fluorophore and a recognition unit in the excited state. | Quenching (can be reversed by analyte binding for enhancement). |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from a donor fluorophore to an acceptor. | Quenching of the donor's fluorescence. |

| Collisional Quenching | Direct interaction of the analyte with the excited fluorophore. | Quenching. acs.org |

| Chelation-Enhanced Fluorescence (CHEF) | Increased rigidity and planarity upon metal ion chelation. | Enhancement. mdpi.com |

| Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotations in the aggregated state. | Enhancement. acs.org |

Fluorescent probes derived from this compound have the potential for use in live-cell imaging to visualize the distribution and dynamics of intracellular components and analytes. The success of such applications depends on several factors, including cell permeability, low cytotoxicity, and photostability.

For a probe to be effective in live-cell imaging, it must be able to cross the cell membrane and localize to the specific organelle or region of interest. The lipophilicity of the phenazine core can be tuned by synthetic modification to enhance cell permeability. For example, quinone-derived π-extended phenazines have been successfully used for imaging lipid droplets in live cells. frontiersin.org

Once inside the cell, the probe's fluorescence can be monitored using fluorescence microscopy. The choice of imaging technique depends on the specific application. Confocal microscopy is widely used to obtain high-resolution, three-dimensional images of cells. For dynamic processes, time-lapse imaging can be employed to track changes in fluorescence intensity or location over time.

Ratiometric imaging is a powerful technique that can provide quantitative information about the analyte concentration, independent of variations in probe concentration, excitation intensity, or photobleaching. rsc.org A ratiometric probe exhibits two distinct emission wavelengths that respond differently to the analyte. The ratio of the fluorescence intensities at these two wavelengths is then used to determine the analyte concentration. A phenazine-imidazole based Schiff base has been successfully used for the ratiometric detection of Cd²⁺ in various biological systems, including zebrafish larvae. rsc.org

The following table outlines key methodologies for live-cell imaging with phenazine-based probes:

| Methodology | Description | Advantages |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections. | Excellent for 3D imaging and reducing background fluorescence. |

| Time-Lapse Imaging | Acquiring a series of images at different time points. | Allows for the study of dynamic processes within the cell. |

| Ratiometric Imaging | Measures the ratio of fluorescence intensities at two different wavelengths. | Provides quantitative measurements that are independent of probe concentration and other experimental variables. rsc.org |

Mechanisms of Fluorescence Quenching and Enhancement

Electrochemical Sensor Development for Chemical and Biological Analytes

The redox-active nature of the phenazine core makes it an ideal candidate for the development of electrochemical sensors. These sensors can be used for the detection of a wide range of chemical and biological analytes, particularly those that are also redox-active.

A key strategy for enhancing the sensitivity and selectivity of electrochemical sensors is to integrate the recognition element with advanced electrode materials and architectures. Nanopore electrode arrays (NEAs) have emerged as a powerful platform for the detection of phenazine metabolites. rsc.orgnih.govresearchgate.netosti.gov

NEAs consist of an array of nanoscale pores, each containing a pair of closely spaced electrodes. nih.gov This dual-electrode configuration allows for redox cycling, where a molecule is repeatedly oxidized and reduced as it diffuses between the two electrodes. This process leads to a significant amplification of the electrochemical signal, enabling the detection of analytes at very low concentrations. nih.govresearchgate.netosti.gov The nanopores also act as a size-exclusion filter, allowing small analyte molecules to enter while excluding larger interfering species such as proteins and cells. nih.govresearchgate.net

Phenazine derivatives can be detected using NEAs by applying a potential that cycles between the oxidation and reduction potentials of the specific phenazine. The resulting current is proportional to the concentration of the analyte. This technique has been used to detect various phenazine metabolites produced by Pseudomonas aeruginosa, such as pyocyanin (B1662382) (PYO) and phenazine-1-carboxamide (B1678076) (PCN), with limits of detection in the nanomolar range. nih.govresearchgate.netosti.gov

Other sensor platforms that can be used for the detection of phenazine derivatives include:

Laser-Induced Graphene (LIG) Electrodes: These are flexible, low-cost electrodes that can be functionalized with materials like molybdenum polysulfide (MoSₓ) to enhance their sensitivity and selectivity for phenazines. nih.gov

Transparent Carbon Ultramicroelectrode Arrays (T-CUAs): These sensors offer rapid response times and high reproducibility for the real-time monitoring of phenazine metabolites. nih.govacs.org

Screen-Printed Carbon Electrodes (SPCEs): These disposable electrodes can be modified with materials like β-cyclodextrin to create nanocavities that can selectively bind and preconcentrate phenazine analytes. rsc.org

The table below compares different sensor platforms for phenazine detection:

| Sensor Platform | Key Features | Advantages |

| Nanopore Electrode Arrays (NEAs) | Dual-electrode configuration for redox cycling; nanoscale pores for size exclusion. | High sensitivity (nanomolar LODs), signal amplification, and reduced interference. nih.govresearchgate.netosti.gov |

| Laser-Induced Graphene (LIG) | Flexible, can be functionalized for enhanced performance. | Suitable for wearable and point-of-care applications. nih.gov |

| Transparent Carbon Ultramicroelectrode Arrays (T-CUAs) | Transparent, allowing for simultaneous electrochemical and optical measurements. | Rapid response and high reproducibility. nih.govacs.org |

| Screen-Printed Carbon Electrodes (SPCEs) | Disposable and low-cost. | Suitable for single-use applications and can be easily modified. rsc.org |

A major advantage of electrochemical sensors is their ability to perform real-time monitoring of analyte concentrations. This is particularly important for studying dynamic biological processes, such as the production of phenazine metabolites by bacteria during biofilm formation. nih.govnih.govnih.gov

Real-time monitoring can be achieved by continuously applying a potential waveform, such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV), and recording the current response over time. nih.govnih.govrsc.org These techniques are highly sensitive and can distinguish between different phenazine derivatives based on their unique redox potentials. nih.gov For example, SWV has been used to monitor the time-dependent generation of phenazines by P. aeruginosa biofilms over several days. nih.gov

Sensor specificity is crucial for accurately detecting a particular analyte in a complex mixture. Specificity can be achieved through several strategies:

Electrochemical Resolution: Different phenazine derivatives have distinct redox potentials, which allows for their simultaneous detection and quantification in a mixture by using techniques like SWV or DPV. nih.gov

Surface Modification: The electrode surface can be modified with a recognition element that selectively binds to the target analyte. For example, a block copolymer membrane can be used to create a charge-selective barrier on an NEA, allowing for the selective detection of a charged phenazine like phenazine-1-carboxylic acid (PCA) in the presence of neutral phenazines. nih.gov

"Fingerprint" Signatures: By analyzing the complete voltammetric signature of a sample, it is possible to identify a "fingerprint" that is characteristic of a specific bacterial species or strain based on the unique mixture of phenazine metabolites it produces. rsc.org

The following table summarizes strategies for real-time monitoring and enhancing sensor specificity:

| Strategy | Description | Outcome |

| Square Wave Voltammetry (SWV) | A potential waveform that combines a square wave with a linear potential sweep. | High sensitivity and ability to distinguish between analytes with different redox potentials. nih.govnih.govrsc.org |

| Surface Functionalization | Modification of the electrode surface with a selective recognition layer. | Enhanced specificity for the target analyte. nih.gov |

| "Fingerprint" Analysis | Analysis of the complete electrochemical signature of a sample. | Identification of specific bacterial species based on their unique metabolite profile. rsc.org |

Electrochemical Redox Cycling for Signal Amplification

Electrochemical redox cycling is a powerful technique used to amplify electrochemical signals, enabling the highly sensitive detection of various analytes. Phenazine derivatives are particularly effective as redox mediators in this process due to their ability to undergo reversible oxidation and reduction reactions. nih.gov This process involves the continuous cycling of a redox-active molecule, like a phenazine, between two electrodes held at different potentials. The molecule is repeatedly oxidized at one electrode and reduced at the other, shuttling electrons between them and generating a current that is significantly larger than what would be achieved without cycling. This amplification is crucial for detecting trace amounts of substances.

In the context of phenazines, this principle is widely exploited in biosensing applications. For instance, redox-active phenazine metabolites produced by bacteria, such as phenazine-1-carboxylic acid (PCA), can be detected with high sensitivity using nanopore electrode arrays (NEAs). nih.gov In such a system, the phenazine molecules diffuse into the nanopores and are cycled between the electrodes, leading to a measurable current amplification that correlates with the analyte concentration. nih.gov The biological activity and redox potential of phenazines are determined by the functional groups attached to the phenazine core. semanticscholar.org

While specific studies on this compound in redox cycling for signal amplification are not prevalent, the electronic properties of the carbaldehyde group are known. The aldehyde (-CHO) group is an electron-withdrawing group, which influences the redox potential of the phenazine ring system. This modification of the electronic structure is a key factor in designing mediators for specific applications. Research on other formyl-substituted phenazines has shown that the presence of these groups significantly impacts the molecule's electronic states and photoreactivity, suggesting they would also play a critical role in modulating the electrochemical behavior necessary for redox cycling applications. nii.ac.jp The ability of phenazines to act as electron shuttles is fundamental to processes like anaerobic survival in bacteria, where they facilitate the transfer of reducing equivalents from inside the cell to an extracellular acceptor. nih.gov

Exploration in Organic Electronics and Energy Storage Devices

The unique electronic properties of the phenazine scaffold make it a promising candidate for applications in organic electronics and energy storage. Its planar, aromatic structure facilitates electron transport, and its redox activity is central to its function in devices like batteries.

Role as Redox-Active Materials in Aqueous Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, valued for their potential low cost, scalability, and safety. mdpi.com These batteries store energy in redox-active organic molecules dissolved in aqueous electrolytes. Phenazine derivatives are considered excellent candidates for the negative electrolyte (anolyte) due to their ability to undergo stable, two-electron transfer processes and their characteristically low reduction potentials. mdpi.comscribd.com

A primary challenge for phenazine-based anolytes is achieving high solubility in aqueous solutions while maintaining chemical stability and a low redox potential. mdpi.comscribd.com Unmodified phenazine is poorly soluble in water. Consequently, research has focused on molecular engineering, introducing various functional groups to the phenazine core. Common strategies include adding hydrophilic groups such as hydroxyl (-OH), sulfonic acid (-SO₃H), or carboxylic acid (-COOH) to enhance water solubility. google.comacs.org For example, introducing quaternary ammonium (B1175870) groups has been shown to increase solubility to as high as 1.3 M in aqueous electrolytes, leading to a high theoretical volumetric capacity. mdpi.com

The introduction of a carbaldehyde group onto the phenazine ring, creating this compound, would modify its electronic properties and solubility. While not a conventional choice for enhancing solubility compared to ionic groups, the polarity of the aldehyde group could offer a modest improvement. More importantly, as an electron-withdrawing group, the carbaldehyde substituent would alter the redox potential, a critical parameter for battery performance. The design of phenazine molecules for AORFBs often involves a trade-off between solubility, stability, and achieving the desired electrochemical characteristics. acs.org

Structure-Property Relationships for Tunable Redox Potentials

The performance of a phenazine-based AORFB is intrinsically linked to the redox potential of its active material. The redox potential can be precisely tuned by altering the functional groups attached to the phenazine core. This structure-property relationship allows for the rational design of molecules with optimized properties for energy storage applications. acs.orgresearchgate.net

Computational methods, particularly density functional theory (DFT), have become invaluable tools for predicting the redox potentials of new phenazine derivatives, guiding synthetic efforts. researchgate.netacs.org Studies have systematically investigated the impact of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the phenazine ring.

Electron-Withdrawing Groups (EWGs): Groups such as carboxyl (-COOH), sulfonate (-SO₃H), and cyano (-CN) tend to raise the redox potential (make it more positive). researchgate.net

The carbaldehyde (-CHO) group is a moderate electron-withdrawing group. When attached to the 2-position of the phenazine ring, it is expected to increase the redox potential compared to the unsubstituted phenazine. The precise value depends on its position relative to the redox-active nitrogen atoms. A systematic computational study on phenazine derivatives demonstrated this trend clearly, showing a linear correlation between the electronic nature of the substituent and the resulting redox potential. researchgate.net

Table 1: Computed Redox Potentials of Selected Phenazine Derivatives in Aqueous Media This table presents data for representative phenazine derivatives to illustrate structure-property relationships. Data for this compound is an expected value based on trends.

| Compound | Substituent Group | Position | Electronic Effect | Computed Redox Potential (V vs. SHE) researchgate.net |

| Phenazine | -H | - | Reference | 0.36 |

| 2-Hydroxyphenazine (B1496473) | -OH | 2 | Electron-Donating | 0.57 |

| 2-Aminophenazine | -NH₂ | 2 | Electron-Donating | 0.52 |

| 2-Carboxyphenazine | -COOH | 2 | Electron-Withdrawing | 0.17 |

| This compound | -CHO | 2 | Electron-Withdrawing | ~0.1 to 0.2 (Estimated) |

| 1-Chlorophenazine | -Cl | 1 | Electron-Withdrawing | 0.28 |

Data sourced from a combined computational and experimental study by Mavrandonakis et al. researchgate.net The value for this compound is an estimation based on the established effects of electron-withdrawing groups.

Photophysical Properties and Photoreactivity Studies

Phenazines are a class of fluorescent compounds whose photophysical properties have been the subject of considerable research. rsc.org The inherent π-conjugated system of the phenazine core gives rise to distinct absorption and emission characteristics. These properties can be systematically tuned by chemical modification, making phenazine derivatives, including this compound, interesting for applications in sensors, organic light-emitting diodes (OLEDs), and as photosensitizers. rsc.orgresearchgate.net

The photophysical behavior of phenazine derivatives is characterized by absorption in the UV-visible region, typically corresponding to π-π* and n-π* transitions. mdpi.com Many derivatives exhibit fluorescence, with emission wavelengths that are highly sensitive to both the solvent environment (solvatochromism) and the nature of the substituents on the phenazine ring. acs.orgresearchgate.net

The introduction of a carbaldehyde group at the 2-position creates a donor-acceptor type system within the molecule, where the phenazine ring can act as a donor and the aldehyde as an acceptor. This intramolecular charge transfer (ICT) character can significantly influence the photophysical properties. For instance, it often leads to a red-shift in the absorption and emission spectra and can enhance solvatochromic effects. acs.org

A crucial aspect of the photoreactivity of aldehyde-substituted phenazines is their efficiency as photosensitizers. A study investigating phenazine derivatives with one or more formyl (carbaldehyde) groups found that the number of formyl groups directly correlated with the quantum yield of singlet oxygen (¹O₂) generation. nii.ac.jp This effect is attributed to the facilitation of intersystem crossing (ISC) from the lowest singlet excited state (S₁) to a triplet excited state (Tₙ), a process governed by El-Sayed's rule. nii.ac.jp The enhanced ISC leads to more efficient energy transfer to ground-state molecular oxygen (³O₂), producing reactive singlet oxygen. This property makes this compound a potentially valuable compound for applications requiring photosensitization, such as photodynamic therapy or water purification. nii.ac.jp

Table 2: Photophysical Data for a Representative Formyl-Substituted Phenazine This table highlights the impact of formyl groups on photosensitizing ability.

| Compound Name | Number of Formyl Groups | Singlet Oxygen Quantum Yield (ΦΔ) nii.ac.jp | Key Finding |

| Phenazine-based PS (KO-0) | 0 | 0.036 | Baseline efficiency of the core structure. |

| Phenazine-based PS (KO-1) | 1 | 0.22 | Significant enhancement with one formyl group. |

| Phenazine-based PS (KO-2) | 2 | 0.33 | Further increase in efficiency with two groups. |

| Phenazine-based PS (KO-3) | 3 | 0.41 | Highest efficiency with three formyl groups. |

Data sourced from a study on the development of phenazine-based photosensitizers. nii.ac.jp The compounds KO-1, KO-2, and KO-3 demonstrate the direct impact of adding formyl (carbaldehyde) substituents.

Future Directions and Emerging Research Avenues

Integration of Phenazine-2-carbaldehyde into Hybrid Materials

The incorporation of this compound into hybrid materials is a burgeoning area of research, with the goal of creating advanced materials with tailored functionalities. These hybrid materials often combine the unique electronic and optical properties of the phenazine (B1670421) core with the structural benefits of other materials like polymers or metal-organic frameworks (MOFs). nih.govrsc.orgnih.govmdpi.com

One promising approach involves the integration of phenazine derivatives into the structure of MOFs. nih.govresearchgate.net MOFs are highly porous, crystalline materials with a large surface area, making them ideal scaffolds for catalytic and sensing applications. nih.gov By incorporating this compound or its derivatives as organic linkers within the MOF structure, researchers can create materials with enhanced electronic conductivity and redox activity. nih.govdiva-portal.orgresearchgate.net For instance, a zinc-based MOF was synthesized using a dihydrophenazine derivative, which could then be partially oxidized to create stable phenazine radical cations within the framework. nih.gov This radical-containing MOF demonstrated excellent catalytic activity in aza-Diels-Alder reactions and was reusable for multiple cycles. nih.gov

Phenazine-based conjugated microporous polymers are also being investigated for their potential in energy storage applications. rsc.org These polymers exhibit good redox activity and stability, making them suitable for use as cathode materials in batteries. rsc.org The porous nature of these materials facilitates electrolyte permeability and improves the kinetics of the electrochemical reactions. rsc.org

The aldehyde functional group of this compound provides a convenient handle for further chemical modifications, allowing it to be covalently linked to other molecules or polymer backbones. mdpi.comlabxing.com This versatility enables the creation of a wide range of functionalized materials with applications in sensing, electronics, and catalysis. researchgate.netrsc.org

Table 1: Examples of Hybrid Materials Incorporating Phenazine Derivatives

| Hybrid Material Type | Phenazine Derivative | Application | Key Findings |

| Metal-Organic Framework (MOF) | 5,10-di(4-benzoic acid)-5,10-dihydrophenazine | Heterogeneous catalysis (aza-Diels-Alder reaction) | MOF containing phenazine radical cations showed high catalytic activity and reusability. nih.gov |

| Conjugated Microporous Polymer | Phenazine-based units | Cathode for aluminium-organic batteries | Exhibited high specific capacity and excellent cycling stability. rsc.org |

| Functionalized Poly(aryl ether sulfone) | 5,10-Diphenyl-dihydrophenazine | Electrochromic materials | Polymers showed distinct electrochemical features and long-term stability. mdpi.com |

Advanced Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is playing an increasingly vital role in the design and development of novel this compound derivatives with specific properties. acs.orgmdpi.com Techniques such as Density Functional Theory (DFT) and machine learning are being employed to predict the physicochemical properties of new compounds before they are synthesized in the lab, saving time and resources. acs.orgnih.govrsc.org

DFT calculations can be used to predict a variety of properties, including redox potentials, electronic structures, and spectroscopic characteristics. acs.orgfutaba-zaidan.orgrsc.orgresearchgate.net This information is crucial for designing phenazine derivatives for applications in areas such as redox flow batteries and photosensitizers. nih.govrsc.orgfutaba-zaidan.org For example, DFT studies have been used to investigate the redox potentials of numerous phenazine derivatives, helping to identify promising candidates for use as anolytes and catholytes in aqueous organic flow batteries. rsc.orgresearchgate.net

Machine learning (ML) models, trained on data generated from DFT calculations, can further accelerate the screening process. acs.orgnih.gov These models can predict the properties of new phenazine derivatives with a high degree of accuracy, even for molecules with complex structures. acs.orgnih.gov One study demonstrated the use of ML models to predict the redox potentials of phenazine derivatives with high accuracy, even when trained on a relatively small dataset. acs.orgnih.gov

Predictive modeling is also being used to design phenazine derivatives with specific biological activities. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a molecule with its biological activity. researchgate.net These models can then be used to design new compounds with enhanced potency and selectivity. researchgate.net

Table 2: Computational Methods in Phenazine Derivative Research

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Prediction of redox potentials, electronic structure, and spectroscopic properties. acs.orgfutaba-zaidan.orgrsc.orgresearchgate.net | Identified promising phenazine derivatives for energy storage applications. rsc.orgresearchgate.net |

| Machine Learning (ML) | High-throughput screening of phenazine derivatives for desired properties. acs.orgnih.gov | Accurately predicted redox potentials of novel phenazine derivatives. acs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Design of phenazine derivatives with specific biological activities. researchgate.net | Developed models to predict the apoptosis-inducing activity of related compounds. researchgate.net |

Systems Biology Approaches to Understand this compound Biological Roles

Systems biology offers a powerful framework for understanding the complex biological roles of this compound and other phenazine compounds. By studying the interactions of these molecules within a biological system as a whole, researchers can gain a more comprehensive understanding of their functions.

Phenazines are known to play a role in a variety of biological processes, including antibiotic activity, biofilm formation, and interspecies communication. nih.govelifesciences.orgnih.gov Systems biology can help to elucidate the mechanisms by which phenazines exert these effects. For instance, transcriptomic studies have shown that phenazines can alter the expression of genes involved in a wide range of cellular processes, including metabolism, stress response, and virulence. plos.org

Understanding the biosynthesis and biological roles of phenazines is crucial for harnessing their potential in agriculture and medicine. nih.govbohrium.commdpi.com By using systems biology approaches, researchers can identify new targets for metabolic engineering to enhance the production of beneficial phenazines or to develop new strategies for controlling pathogenic bacteria. nih.govbohrium.com

Development of Sustainable Synthesis Routes

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a key area of focus. researchgate.netchemistryjournals.netacs.org Traditional methods for phenazine synthesis often involve the use of harsh reagents, toxic solvents, and high temperatures, which can have a significant environmental impact. researchgate.netacs.orgresearchgate.net

Green chemistry principles are being applied to develop more sustainable synthetic routes. chemistryjournals.netacs.org This includes the use of greener solvents, such as water or ethanol (B145695), and the development of catalyst-free or solvent-free reaction conditions. researchgate.netchemistryjournals.net Microwave-assisted synthesis and ultrasound-assisted synthesis are also being explored as energy-efficient alternatives to conventional heating methods. researchgate.netchemistryjournals.net

Multicomponent reactions are another promising approach for the sustainable synthesis of phenazine derivatives. researchgate.netbenthamdirect.com These reactions allow for the formation of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. researchgate.netbenthamdirect.com

Biocatalysis and biosynthesis offer a particularly attractive green alternative to chemical synthesis. researchgate.netacs.org Microorganisms such as Pseudomonas and Streptomyces are known to produce a wide variety of phenazine compounds. asm.orgnih.govmdpi.com By harnessing the natural biosynthetic pathways of these organisms, it may be possible to produce this compound and other derivatives in a more sustainable and cost-effective manner. researchgate.netacs.org Metabolic engineering techniques can be used to optimize the production of specific phenazines in these microbial hosts. nih.govbohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.